trans-4-Hydroxycyclohexanecarboxylic acid

Vue d'ensemble

Description

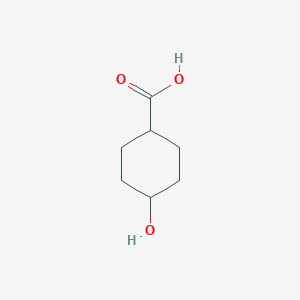

trans-4-Hydroxycyclohexanecarboxylic acid: is a chemical compound with the molecular formula C7H12O3. It is a white to off-white solid that is used as a substrate in the synthesis of cyclohexanecarboxylic acid. This compound is also a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid in the presence of a catalyst and solvent. The process includes the following steps:

- Adding p-hydroxybenzoic acid, a catalyst, and a solvent into a high-pressure reactor.

- Obtaining cis- and this compound.

- Adding the 4-Hydroxycyclohexanecarboxylic acid into the solvent and introducing a certain volume of sodium alkoxide as the catalyst.

- Increasing the temperature to facilitate the isomerization reaction, resulting in this compound with a content of over 90%.

- Purifying the trans-4 isomer through recrystallization using petroleum ether and ethyl acetate .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-oxocyclohexanecarboxylic acid.

Reduction: It can be reduced back to cyclohexanecarboxylic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: 4-oxocyclohexanecarboxylic acid.

Reduction: Cyclohexanecarboxylic acid.

Substitution: Various substituted cyclohexanecarboxylic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Reagent in Synthesis

trans-4-HCA serves as a reagent in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of pyrazole-pyrimidine derivatives, which are being investigated for their potential as TTK (T-cell protein tyrosine kinase) inhibitors and antitumor agents . These derivatives exhibit selective inhibitory activity against Janus kinase 1 (JAK1), making trans-4-HCA a valuable building block in drug development.

Biological Activity

Research indicates that trans-4-HCA acts as a substrate for cyclohexanecarboxylic acid production during the spoilage of Spanish-style green olives, contributing to the understanding of metabolic pathways in food spoilage . This compound also has implications in studying intestinal bacterial metabolism, where it is recognized as a by-product excreted via urine .

Food Science

Fermentation Studies

In food science, trans-4-HCA has been linked to the spoilage process known as "zapatera" in green olives. Studies have shown that the addition of trans-4-HCA to synthetic media can lead to the production of cyclohexanecarboxylic acid, which is responsible for off-flavors during fermentation . Understanding this relationship aids in improving fermentation processes and enhancing the quality of fermented products.

Metabolic Studies

Urinary Metabolite

As a human urinary metabolite, trans-4-HCA serves as an important biomarker for studying metabolic processes related to cyclohexane derivatives. Its presence in urine can provide insights into dietary habits and gut microbiota activity, making it a subject of interest in nutritional studies .

Case Studies

Mécanisme D'action

The mechanism of action of trans-4-Hydroxycyclohexanecarboxylic acid involves its role as a substrate in metabolic pathways. It is hydroxylated to form 4-hydroxycyclohexanecarboxylic acid, which is then dehydrogenated to 4-oxocyclohexanecarboxylic acid. This compound undergoes further enzymatic reactions, leading to the formation of various metabolites . The molecular targets and pathways involved include enzymes such as dehydrogenases and hydroxylases .

Comparaison Avec Des Composés Similaires

Cyclohexanecarboxylic acid: A parent compound with similar structural features but lacks the hydroxyl group.

4-Hydroxycyclohexanecarboxylate: The conjugate base of trans-4-Hydroxycyclohexanecarboxylic acid.

Ethyl trans-4-Hydroxycyclohexanecarboxylate: An ester derivative used in similar applications.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its role as a metabolic by-product and substrate in various synthetic processes highlights its importance in both biological and industrial contexts .

Activité Biologique

trans-4-Hydroxycyclohexanecarboxylic acid (trans-4-HCA) is a hydroxy monocarboxylic acid with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. It is characterized by a cyclohexane ring bearing both a hydroxyl group and a carboxylic acid group in a trans configuration. This unique structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry and biocatalysis.

Sources and Natural Occurrence

trans-4-HCA has been identified as a natural product in Tsuga dumosa, a species of hemlock tree native to North America. This discovery suggests that the compound may play a role in the plant's metabolism or defense mechanisms against herbivores or pathogens. Further studies are needed to elucidate its specific functions within the plant.

The compound serves as an organic intermediate in various synthetic pathways, particularly in the production of other biologically active molecules. Its ability to act as a substrate for enzymes involved in the breakdown of cyclohexane rings highlights its importance in organic synthesis and biocatalysis .

Synthesis Methods

Several methods for synthesizing trans-4-HCA have been reported, including:

- Friedel-Crafts Reactions : Utilizing p-hydroxybenzoic acid or its esters as starting materials.

- Biocatalytic Processes : Leveraging enzyme-catalyzed reactions for more environmentally friendly synthesis .

Enzymatic Interactions

trans-4-HCA can interact with various biological macromolecules, particularly enzymes that rely on proton transfer mechanisms due to its Bronsted acid properties. This interaction may influence enzymatic activity and has implications for metabolic pathways involving cyclohexane derivatives .

Inhibition of Janus Kinase 1

Research indicates that trans-4-HCA exhibits inhibitory activity against Janus kinase 1 (JAK1), suggesting potential applications in anti-inflammatory therapies and cancer treatment. JAK1 is involved in signaling pathways that regulate immune responses and cell proliferation, making it a target for therapeutic intervention .

Comparative Analysis with Related Compounds

The following table summarizes key features of trans-4-HCA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H12O3 | Hydroxyl and carboxyl groups; trans configuration |

| 4-Hydroxycyclohexanoic Acid | C7H12O3 | Similar reactivity; potential for lactonization |

| Cyclohexanecarboxylic Acid | C7H12O2 | Lacks hydroxyl group; different biological activity |

| cis-4-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | Cis configuration alters properties significantly |

The trans configuration of trans-4-HCA is crucial, as it influences its interactions and reactivity compared to its cis counterpart and other similar compounds, leading to distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the biological activity of trans-4-HCA:

- Anti-inflammatory Effects : A study demonstrated that trans-4-HCA inhibited JAK1 activity, which could reduce inflammation markers in cellular models .

- Enzyme Substrate Role : Research highlighted its role as a substrate for specific enzymes, providing insight into its catalytic mechanisms and potential applications in biocatalysis.

- Medicinal Chemistry Applications : Investigations into trans-4-HCA's role as an intermediate in synthesizing pyrazole-pyrimidine derivatives revealed its potential as an antitumor agent, further emphasizing its importance in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-Hydroxycyclohexanecarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via hydroxylation of cyclohexanecarboxylic acid derivatives or catalytic hydrogenation of aromatic precursors. Optimization involves adjusting reaction parameters such as temperature (e.g., 80–100°C for hydrogenation), catalyst loading (e.g., Pd/C or Rh-based catalysts), and solvent polarity. Monitoring intermediates with HPLC or NMR (e.g., -NMR for stereochemical confirmation) ensures purity and structural fidelity. Post-synthesis purification via recrystallization (melting point: 145°C) or column chromatography is critical .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm the trans-configuration (axial hydroxyl group) and absence of cis-isomers.

- HPLC-MS : To assess purity (>97% by GC) and detect trace impurities.

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in derivatives like trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid .

- Melting Point Analysis : Compare observed values (145°C) with literature data .

Advanced Research Questions

Q. What role does this compound play in microbial metabolism, and how can its metabolic pathways be studied?

- Methodological Answer : As a gut bacterial metabolite, it is excreted via urine, suggesting involvement in microbial degradation pathways. To investigate:

- Isotopic Labeling : Use -labeled substrates to trace metabolic flux in bacterial cultures.

- Metabolomics : LC-MS/MS to identify urinary metabolites and quantify excretion rates.

- Enzyme Assays : Test bacterial lysates for enzymatic activity toward cyclohexanecarboxylic acid derivatives .

Q. How can this compound derivatives be evaluated for applications in liquid crystal materials?

- Methodological Answer :

- Synthetic Modification : Introduce alkyl chains (e.g., n-propyl or n-butyl) to the cyclohexane ring to enhance mesogenic properties.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine phase transitions (e.g., melting points: 98–100°C for n-propyl derivatives).

- Polarized Optical Microscopy : Observe texture changes in liquid crystalline phases.

- X-ray Diffraction : Confirm molecular packing and alignment in mesophases .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?

- Methodological Answer : Challenges include low endogenous concentrations and interference from structurally similar metabolites (e.g., cis-isomers or glucuronidated forms). Solutions include:

- Derivatization : Use silylation or esterification to enhance GC-MS sensitivity.

- Chiral Chromatography : Employ chiral columns (e.g., β-cyclodextrin phases) to resolve stereoisomers.

- High-Resolution MS : Orbitrap or TOF-MS for accurate mass identification in complex samples .

Q. How can researchers assess the toxicological profile of this compound in laboratory settings?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity in cell lines (e.g., HepG2) using MTT assays.

- Acute Toxicity Studies : Administer graded doses (OECD Guideline 423) to rodents, monitoring for H302/H332 hazards (oral/respiratory toxicity).

- Environmental Impact : Evaluate biodegradability via OECD 301F tests to address disposal concerns .

Propriétés

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.